N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide
Description
N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzamide core linked to a tetrahydropyran (oxane) ring substituted with a 4-fluorophenyl group at the 4-position. This compound combines a rigid oxane scaffold with fluorinated aromatic and benzamide moieties, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and bioactivity.
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c1-15-4-2-3-5-18(15)19(23)22-14-20(10-12-24-13-11-20)16-6-8-17(21)9-7-16/h2-9H,10-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLIYSSQAXHKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring is synthesized by reacting a suitable diol with an appropriate halogenating agent under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound and a suitable leaving group.
Coupling with Benzamide: The final step involves coupling the oxane-fluorophenyl intermediate with 2-methylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide and Analogs
Key Observations :
- Fluorine Substitution : The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability, similar to fluorinated analogs like those in .
- Heterocyclic Influence : The oxane ring introduces conformational rigidity, contrasting with the thienylidene in or oxadiazole in , which may alter binding affinity or solubility.
- Substituent Positioning : The 2-methyl group on the benzamide core may sterically hinder interactions compared to methoxy or oxadiazole substituents in .
Key Observations :
- Synthetic Complexity : The target compound’s oxane ring may require multi-step synthesis, akin to Friedel-Crafts reactions in or palladium-catalyzed couplings in .
- Spectral Differences : The absence of C=S or thiol tautomers (cf. ) and distinct oxane proton environments (δ ~3.5–4.5 ppm in ¹H NMR) differentiate it from sulfur-containing analogs.
Crystallographic and Stability Considerations
- Crystallography : Programs like SHELXL () are widely used for refining structures of benzamide derivatives, suggesting the target compound’s structure could be resolved similarly .
- Tautomerism/Stability : Unlike triazole-thione tautomers in , the oxane ring in the target compound likely prevents tautomeric shifts, enhancing stability under physiological conditions.
Biological Activity
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing information from various studies and sources.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group and an oxan moiety, contributing to its biological activity. Its chemical formula can be represented as CHFNO, indicating the presence of fluorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
1. Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant activity of related phenolic compounds was evaluated using the ABTS radical scavenging assay. The most active derivatives showed effective scavenging capabilities, which are crucial for therapeutic applications in oxidative stress-related diseases .
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been examined in various contexts:
- Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin biosynthesis. Compounds similar to this compound have shown promising inhibitory effects against tyrosinase, suggesting potential applications in treating hyperpigmentation disorders .
- Gastroprokinetic Activity : Related compounds have demonstrated agonistic activity at serotonin 5-HT4 receptors, which are significant in gastrointestinal motility. This suggests that this compound may also influence gastrointestinal functions .
3. Cytotoxicity Studies
Cell viability assays (e.g., MTT assays) were conducted to evaluate cytotoxic effects on various cell lines. Compounds structurally similar to this compound exhibited low cytotoxicity at concentrations up to 10 µM, indicating a favorable safety profile for further biological testing .
Case Study 1: Antioxidant Properties
A study assessed the antioxidant capacity of several phenolic compounds using the ABTS assay. The results indicated that certain derivatives displayed EC values comparable to established antioxidants, reinforcing the potential of similar compounds in therapeutic applications.
| Compound | EC (µM) |
|---|---|
| Compound A | 9.0 ± 0.3 |
| Compound B | 13.2 ± 0.5 |
| Compound C | 13.0 ± 1.1 |
Case Study 2: Tyrosinase Inhibition
Inhibition studies against tyrosinase revealed that several derivatives showed significant inhibition rates compared to controls, with some compounds achieving IC values lower than 10 µM.
| Compound | IC (µM) |
|---|---|
| Compound D | 8.5 ± 0.2 |
| Compound E | 12.3 ± 0.5 |
| Compound F | 15.0 ± 1.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
